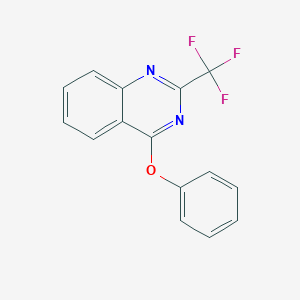

4-Phenoxy-2-(trifluoromethyl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)14-19-12-9-5-4-8-11(12)13(20-14)21-10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYATXJUKRNTWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Phenoxy 2 Trifluoromethyl Quinazoline and Analogues

Advanced Methodologies for Constructing the Quinazoline (B50416) Core

The quinazoline framework can be assembled through various modern synthetic techniques, including one-pot cascade reactions, metal-catalyzed cyclizations, and aryne-mediated annulations. These methods offer advantages in terms of atom economy, reaction conditions, and substrate scope.

One-Pot Cascade Reaction Approaches

One-pot cascade reactions provide an efficient route to the 2-(trifluoromethyl)quinazolin-4(3H)-one core, a key precursor to 4-phenoxy-2-(trifluoromethyl)quinazoline. A notable example is the sequential cascade synthesis that utilizes anthranilic acids, trifluoroacetic acid (TFA), and various amines. mdpi.comorganic-chemistry.org This method is valued for its operational simplicity and the use of TFA as an inexpensive and stable source of the trifluoromethyl group. mdpi.comorganic-chemistry.org

The reaction proceeds through the condensation of an anthranilic acid with TFA in the presence of a coupling and dehydrating agent like propylphosphonic anhydride (T3P). This is followed by the addition of an amine, leading to the formation of the desired 2-trifluoromethylquinazolin-4(3H)-one. mdpi.comorganic-chemistry.org This process has been shown to be robust and scalable. organic-chemistry.org The versatility of this approach allows for the generation of a diverse library of quinazolinone derivatives by varying the anthranilic acid and amine starting materials. mdpi.comorganic-chemistry.org

Table 1: Examples of 2-(Trifluoromethyl)quinazolin-4(3H)-ones Synthesized via One-Pot Cascade Reaction

| Anthranilic Acid Derivative | Amine | Product | Yield (%) |

|---|---|---|---|

| Anthranilic acid | Benzylamine | 3-Benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one | 75 |

| 5-Chloroanthranilic acid | Aniline | 6-Chloro-3-phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one | 70 |

Data compiled from studies on one-pot synthesis of trifluoromethylated quinazolin-4(3H)-ones. mdpi.comorganic-chemistry.org

Metal-Catalyzed Cyclization and Functionalization

Transition-metal-catalyzed reactions are powerful tools for the synthesis and functionalization of quinazoline derivatives. nih.govmdpi.comnih.gov Various metals, including palladium, copper, iron, and manganese, have been employed to catalyze the formation of the quinazoline ring and to introduce substituents at specific positions. nih.govmdpi.comnih.gov

For the synthesis of the 2-(trifluoromethyl)quinazoline core, metal-catalyzed cyclization of precursors such as 2-aminobenzonitriles or 2-aminobenzamides with a trifluoromethyl source can be employed. While direct metal-catalyzed one-pot synthesis of this compound is not extensively documented, a two-step approach is highly feasible. This involves the initial metal-catalyzed synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-one, followed by functionalization of the 4-position.

A common strategy involves the conversion of the 2-(trifluoromethyl)quinazolin-4(3H)-one to a 4-chloro-2-(trifluoromethyl)quinazoline intermediate. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride or thionyl chloride. The subsequent introduction of the phenoxy group is accomplished through a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine at the 4-position is displaced by a phenoxide ion. researchgate.net DFT calculations have shown that the carbon at the 4-position of 2,4-dichloroquinazoline is more susceptible to nucleophilic attack, supporting the regioselectivity of this reaction. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be adapted for C-O bond formation to introduce the phenoxy group.

Aryne-Mediated Annulation Techniques

Aryne chemistry offers a unique and efficient pathway for the functionalization of heterocyclic compounds. nih.govsemanticscholar.org In the context of this compound synthesis, aryne intermediates can be utilized to introduce the phenoxy group onto a pre-formed quinazolinone core. nih.govsemanticscholar.org

This method involves the in situ generation of an aryne, typically from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of a fluoride source such as cesium fluoride. nih.govsemanticscholar.org The highly reactive aryne then undergoes a reaction with a 2-(trifluoromethyl)quinazolin-4(3H)-one. The reaction proceeds through a nucleophilic attack of the nitrogen anion of the quinazolinone on the aryne, followed by protonation to yield the N-arylated product. Subsequent rearrangement can lead to the desired O-arylated 4-phenoxyquinazoline (B3048288), although the primary product is often the N-arylated isomer.

A more direct approach involves the [4+2] cycloaddition of an aryne with a suitable diene system to construct the quinazoline ring. While not specifically documented for this compound, this strategy has been employed for the synthesis of other quinazoline derivatives. mdpi.comnih.gov For instance, the reaction of N-benzyl cyanamides with 2-amino aryl ketones or 2-aminobenzonitriles can proceed via a [4+2] annulation to form the quinazoline core. mdpi.com

Regioselective Introduction of Trifluoromethyl Moieties

The incorporation of a trifluoromethyl (CF3) group can significantly enhance the biological activity of a molecule due to its unique electronic properties and metabolic stability. nih.gov Therefore, the regioselective introduction of this moiety at the 2-position of the quinazoline ring is a critical step in the synthesis of this compound.

Utilizing Trifluoroacetic Acid as a CF3 Source

Trifluoroacetic acid (TFA) has emerged as a cost-effective and readily available reagent for introducing the trifluoromethyl group. organic-chemistry.orgnih.gov In the one-pot synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones, TFA serves as the direct source of the CF3 group. organic-chemistry.orgnih.gov The reaction mechanism involves the activation of TFA, likely by the coupling agent T3P, to form a more reactive species. This activated intermediate then acylates the amino group of the anthranilic acid. Subsequent cyclization and dehydration lead to the formation of the 2-(trifluoromethyl)quinazolin-4(3H)-one with the CF3 group regioselectively positioned at C2. organic-chemistry.org The high oxidation potential of TFA makes its use as a CF3 source challenging, but recent advances in electrophotochemical methods have shown promise in overcoming this hurdle for the trifluoromethylation of arenes. researchgate.net

Palladium-Catalyzed Trifluoromethylation Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to trifluoromethylation reactions. semanticscholar.orgsemanticscholar.orgnih.govnih.gov These methods offer a high degree of functional group tolerance and can be used to introduce the CF3 group onto a pre-existing quinazoline scaffold or its precursors.

One potential strategy involves the palladium-catalyzed C-H trifluoromethylation of a quinazoline derivative. semanticscholar.org This approach would directly install the CF3 group at the desired position, although controlling regioselectivity can be a challenge. Another viable route is the palladium-catalyzed trifluoromethylation of a 2-haloquinazoline, such as 2-chloro or 2-bromoquinazoline. In this case, a trifluoromethylating agent, such as a trifluoromethyl-containing organometallic reagent or a combination of a fluoride source and a CF3 precursor, is used in the presence of a palladium catalyst and a suitable ligand. semanticscholar.orgnih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(Trifluoromethyl)quinazolin-4(3H)-one |

| Anthranilic acid |

| Trifluoroacetic acid |

| Propylphosphonic anhydride |

| 3-Benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one |

| 6-Chloro-3-phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one |

| 3-Cyclohexyl-2-(trifluoromethyl)quinazolin-4(3H)-one |

| 2-Aminobenzonitrile |

| 2-Aminobenzamide |

| 4-Chloro-2-(trifluoromethyl)quinazoline |

| Phosphorus oxychloride |

| Thionyl chloride |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate |

| Cesium fluoride |

| N-Benzyl cyanamide |

| 2-Amino aryl ketone |

| 2-Chloroquinazoline |

Diverse Synthetic Routes for Phenoxy Group Incorporation

The introduction of the phenoxy moiety at the 4-position of the quinazoline ring is a crucial step in the synthesis of the target compound. Several methodologies have been developed to achieve this transformation, including aryne-mediated chemistry and nucleophilic aromatic substitution.

Phenoxylation via Aryne Chemistry

A mild and efficient method for the synthesis of 4-phenoxyquinazoline derivatives involves the use of aryne chemistry. nih.govnih.govresearchgate.net This approach utilizes an in situ generated aryne, typically from a precursor such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of a fluoride source like cesium fluoride. The reaction proceeds by the interaction of the aryne with a quinazolin-4(3H)-one derivative.

The general procedure involves stirring the quinazolin-4(3H)-one substrate with the aryne precursor and a fluoride source in a suitable solvent like acetonitrile at room temperature. nih.gov This method has been successfully applied to synthesize a range of 4-phenoxy-2-arylquinazolines. For instance, the reaction of 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one with benzyne generated in situ afforded 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline in good yield. nih.gov

Table 1: Examples of 4-Phenoxy-2-arylquinazolines synthesized via Aryne Chemistry nih.gov

| Starting Material | Product | Yield (%) |

| 2-Phenylquinazolin-4(3H)-one | 4-Phenoxy-2-phenylquinazoline | 89 |

| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 2-(4-Methoxyphenyl)-4-phenoxyquinazoline | 85 |

| 2-(4-(Methylthio)phenyl)quinazolin-4(3H)-one | 2-(4-(Methylthio)phenyl)-4-phenoxyquinazoline | 82 |

| 2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(3H)-one | 4-Phenoxy-2-(4-(trifluoromethoxy)phenyl)quinazoline | 79 |

| 2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one | 4-Phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline | 81 |

Nucleophilic Substitution Approaches to Phenoxyquinazolines

Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for the synthesis of phenoxyquinazolines. This approach typically involves the displacement of a leaving group, most commonly a halogen, from the 4-position of the quinazoline ring by a phenoxide nucleophile. The reactivity of the quinazoline core towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring.

The synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine from 4-chloro-7-fluoro-6-nitro-quinazoline highlights the utility of nucleophilic substitution in building complex quinazoline derivatives. researchgate.net Although this example illustrates an amination, the principle is directly applicable to phenoxylation. The reaction of a 4-chloro-2-(trifluoromethyl)quinazoline with a phenol in the presence of a suitable base would be a direct route to this compound. Ullmann-type coupling reactions, which are copper-catalyzed nucleophilic substitutions, also provide a viable route for the formation of aryl ethers and could be applied to the synthesis of phenoxyquinazolines. nih.govmdpi.com

Derivatization and Structural Diversification Post-Synthesis

Following the successful synthesis of the core this compound scaffold, further derivatization and structural diversification are often pursued to explore structure-activity relationships (SAR) and enhance biological properties. These modifications can be targeted at either the quinazoline core or the peripheral phenoxy moiety.

Modification at the Quinazoline Core for Enhanced Biological Relevance

The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.govmdpi.comekb.egekb.eg Modifications at various positions of the quinazoline ring can significantly impact the biological activity of the molecule. For instance, substitution at the 6- and 7-positions with groups that can improve solubility or introduce additional binding interactions with a biological target is a common strategy.

In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the introduction of small lipophilic substituents or flexible linkers at the 6- and 7-positions has been shown to be favorable for inhibitory activity. nih.gov Bioisosteric replacement is another strategy employed to modulate the physicochemical properties and biological activity of quinazoline derivatives. preprints.orgnih.govresearchgate.net This involves the substitution of an atom or a group of atoms with another that has similar steric and electronic properties.

Functionalization of the Phenoxy Moiety

The phenoxy group at the 4-position of the quinazoline ring offers a versatile handle for further functionalization. The introduction of substituents on this phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, which in turn can influence its interaction with biological targets.

For example, in the development of c-Met kinase inhibitors based on a 4-phenoxyquinoline scaffold, it was found that the introduction of electron-withdrawing groups on the terminal phenyl ring was beneficial for improving antitumor activity. nih.gov This principle can be extended to 4-phenoxyquinazoline derivatives. The synthesis of a library of analogues with various substituents on the phenoxy ring allows for a systematic exploration of the SAR. These substituents can range from simple alkyl and alkoxy groups to more complex functionalities designed to engage in specific interactions with a target protein. nih.gov

Introduction of Various Substituents for Structure-Activity Relationship (SAR) Exploration

The exploration of the structure-activity relationship (SAR) for this compound and its analogues is a critical aspect of medicinal chemistry, aimed at optimizing their biological activity, selectivity, and pharmacokinetic properties. Researchers have systematically introduced a variety of substituents at different positions on the quinazoline core and the phenoxy ring to probe the chemical space and identify key structural features that govern efficacy. These modifications have provided valuable insights into the interactions between the compounds and their biological targets.

Modifications on the Quinazoline Core

Positions 6 and 7: The introduction of electron-donating groups at the C-6 and C-7 positions of the quinazoline ring has been shown to increase the activity of certain analogues. mdpi.comnih.gov For instance, in a series of 4-amino-quinazoline derivatives, the insertion of methoxy groups at these positions enhanced their inhibitory effects. nih.gov Similarly, the addition of an arylidene-semicarbazone moiety at the C-6 position has yielded compounds with remarkable antiproliferative activity. mdpi.com Another strategy involves inserting a thiophene-2-ylmethanamine at the C-4 position to increase conformational flexibility, which has led to good antiproliferative activity. mdpi.comnih.gov

Position 4: The group at the C-4 position is crucial for the interaction with target proteins. Replacing the phenoxy moiety with other groups, such as substituted anilines, has been a common strategy in the development of kinase inhibitors. mdpi.com The nature of the substituent on the aniline ring plays a significant role; for example, a meta-substitution with a trifluoromethyl group resulted in the highest antiproliferative activity across several cell lines. mdpi.com In contrast, introducing bulky ether groups at this position was found to increase activity against HER2 but decrease it for EGFR. mdpi.com

Modifications on the Phenoxy Ring

The phenoxy group at the C-4 position often extends into a solvent-exposed region or a specific sub-pocket of the target's binding site. Therefore, substitutions on this phenyl ring can modulate potency, selectivity, and physical properties.

Electron-Withdrawing Groups: Preliminary SAR studies on related 4-phenoxyquinoline derivatives have indicated that the presence of electron-withdrawing groups on the terminal phenyl ring is beneficial for improving antitumor activity. nih.govresearchgate.net For a series of 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives, compounds featuring two electron-withdrawing groups on the phenoxy ring demonstrated superior activity against PC-3 prostate cancer cells. clockss.org Specifically, the meta-trifluoromethyl substituent was identified as being particularly effective. clockss.org

Electron-Donating Groups: In contrast, the introduction of electron-donating groups like methyl or methoxy groups can have variable effects. In one study on quinazoline derivatives, replacing a bromo atom with a methyl or methoxy group resulted in comparable, but not superior, inhibitory activity to the parent compound. nih.gov

The table below summarizes the impact of various substitutions on the activity of quinazoline analogues based on published research findings.

| Scaffold Position | Substituent Type | Example Substituent(s) | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Quinazoline Core (C-6, C-7) | Electron-Donating | -OCH₃ (Methoxy) | Increased activity | mdpi.comnih.gov |

| Quinazoline Core (C-4) | Bulky Ethers | 3-Fluorobenzyloxy | Increased HER2 activity, decreased EGFR activity | mdpi.com |

| Aniline Ring at C-4 (Analogous to Phenoxy) | Electron-Withdrawing | meta-CF₃ (Trifluoromethyl) | Highest antiproliferative activity | mdpi.com |

| Terminal Phenyl Ring (Phenoxy) | Electron-Withdrawing | -Cl, -F, -CF₃ | Beneficial for improving antitumor activity | nih.govresearchgate.netclockss.org |

| Terminal Phenyl Ring (Phenoxy) | Electron-Donating | -CH₃, -OCH₃ | Comparable or variable activity | nih.gov |

Detailed Research Findings

Further exploration into quinazoline derivatives has revealed more nuanced SAR. For example, replacing a bromine atom with a strongly electron-withdrawing nitro or trifluoromethyl group led to decreased inhibitory activity in one series of compounds, suggesting that the electronic effect is highly dependent on the specific molecular scaffold and the biological target. nih.gov However, the introduction of a 3,4,5-trimethoxy group on the phenyl ring yielded a compound with increased inhibitory activity, though still less than the bromo-substituted analogue. nih.gov

In other studies, the importance of fluorine and trifluoromethyl groups for efficient cellular activity has been highlighted, reinforcing the significance of the trifluoromethyl moiety on the parent compound, this compound. mdpi.com The strategic placement of substituents is paramount; for instance, while a meta-trifluoromethyl group on a C-4 aniline ring was optimal, a second substituent in the para position led to decreased activity. mdpi.com These findings underscore the complexity of SAR and the necessity of empirical testing to validate hypotheses derived from structural analysis.

Spectroscopic and Structural Characterization Studies of 4 Phenoxy 2 Trifluoromethyl Quinazoline Analogues

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the comprehensive characterization of phenoxy-trifluoromethylated quinazoline (B50416) analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to assign the structure of quinazoline derivatives.

For the analogue 4-Phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline , detailed ¹H and ¹³C NMR spectra have been recorded. nih.gov The ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the protons on the quinazoline core, the phenoxy group, and the trifluoromethylphenyl substituent. nih.gov Protons on the aromatic rings typically appear in the downfield region (δ 7.0–8.5 ppm). Similarly, the proton-decoupled ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, including the characteristic signal of the trifluoromethyl (CF₃) group's carbon, which is influenced by fluorine coupling. nih.govrsc.org

The specific chemical shifts (δ) and coupling constants (J) are crucial for assigning the precise position of substituents on the heterocyclic and aromatic rings.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-Phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline in CDCl₃ nih.gov

| Technique | Parameters | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

|---|---|---|

| ¹H NMR | 400 MHz | δ 8.34 (d, J = 8.1 Hz, 2H), 8.28 (d, J = 8.1 Hz, 1H), 7.96 (d, J = 8.4 Hz, 1H), 7.81 (t, J = 7.7 Hz, 1H), 7.54 (t, J = 7.8 Hz, 3H), 7.42 (t, J = 7.8 Hz, 2H), 7.30–7.24 (m, 3H) |

| ¹³C NMR | 101 MHz | δ 167.76, 159.26, 153.46, 153.36, 141.82, 135.04, 130.35, 129.52, 129.15, 128.26, 126.58, 126.13, 126.10, 124.49, 122.83, 116.16 |

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For quinazoline derivatives, FTIR spectra provide valuable information about the vibrations of specific bonds. asianpubs.org

Characteristic absorption bands in the FTIR spectrum of phenoxy-trifluoromethylated quinazolines can confirm the presence of key structural features:

Aromatic C-H Stretching: Weak to medium bands are typically observed in the 3100–3000 cm⁻¹ region. asianpubs.orgorientjchem.org

C=N and C=C Stretching: Strong to medium absorption bands corresponding to the stretching vibrations of the quinazoline ring system appear in the 1620–1450 cm⁻¹ range. orientjchem.org

C-O-C Stretching: The ether linkage of the phenoxy group gives rise to characteristic stretching vibrations, often seen around 1250-1100 cm⁻¹. orientjchem.org

C-F Stretching: The trifluoromethyl group is associated with strong absorption bands, typically found in the 1300–1100 cm⁻¹ region.

These characteristic frequencies help to confirm the successful synthesis and purity of the target compounds.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound, which provides strong evidence for its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), allows for the precise determination of the mass-to-charge ratio (m/z).

For 4-Phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline , HRMS-ESI was used to verify its molecular formula. The experimentally measured mass of the protonated molecule [M+H]⁺ was found to be 367.1055, which is in excellent agreement with the calculated mass of 367.1053 for the formula C₂₁H₁₄F₃N₂O. nih.gov This close correlation between the theoretical and observed mass confirms the elemental composition of the analogue.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 4-Phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline nih.gov

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|

Single Crystal X-ray Diffraction Analysis of Phenoxy-Trifluoromethylated Quinazoline Analogues

The analysis of a single crystal of 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline using X-ray diffraction revealed its crystallographic properties. aip.org The compound was found to crystallize in the monoclinic crystal system. aip.org The specific arrangement of the molecules in the crystal lattice corresponds to the space group P2₁/n. aip.org This information is fundamental to defining the symmetry and repeating unit of the crystal.

Table 3: Crystallographic Data for 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline aip.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.263(2) |

| b (Å) | 4.6863(6) |

| c (Å) | 21.858(3) |

| **β (°) ** | 105.923(14) |

| Z | 4 |

Investigation of Intramolecular Interactions

The conformation and stability of 4-phenoxy-2-(trifluoromethyl)quinazoline analogues are significantly influenced by a network of intramolecular interactions. These non-covalent interactions, dictated by the spatial arrangement of atoms and functional groups, play a crucial role in defining the molecule's three-dimensional structure. The study of these forces, primarily through single-crystal X-ray diffraction and supported by theoretical calculations, provides essential insights into the molecule's structural properties. The most common non-covalent interactions observed in aromatic quinazolines include C-H···π and π···π interactions researchgate.net.

In the specific case of the analogue 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline , crystallographic structure analysis has provided direct evidence of specific intramolecular hydrogen bonding. aip.org This analysis is critical for understanding the forces that stabilize the molecular packing.

Detailed research findings from the single-crystal X-ray diffraction data for 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline reveal a key intramolecular hydrogen interaction. aip.org This interaction leads to the formation of a specific ring-like structure known as an S(5) graph set motif. aip.org In this motif, the carbon atom C23 of a phenyl ring acts as a hydrogen donor via its hydrogen atom (H23) to the nitrogen atom N1 of the quinazoline core. aip.org This C-H···N interaction is a significant factor in stabilizing the conformation of the molecule.

The crystallographic data for this analogue, which crystallizes in the monoclinic crystal system with the space group P2₁/n, are summarized below. aip.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.263(2) |

| b (Å) | 4.6863(6) |

| c (Å) | 21.858(3) |

| β (°) | 105.923(14) |

| Z | 4 |

| Final R-value | 0.0579 |

The specific details of the identified intramolecular interaction are crucial for understanding the conformational rigidity of the structure.

| Interaction Type | Donor Atom | Acceptor Atom | Resulting Motif |

|---|---|---|---|

| Intramolecular Hydrogen Bond (C-H···N) | C23 | N1 | S(5) graph set |

Computational and Theoretical Investigations of 4 Phenoxy 2 Trifluoromethyl Quinazoline Analogues

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are fundamental in predicting how a ligand, such as a 4-Phenoxy-2-(trifluoromethyl)quinazoline analogue, will interact with the binding site of a protein. These computational methods provide insights into the binding conformation and affinity, guiding the optimization of lead compounds.

Molecular docking simulations have been extensively used to predict the binding modes of quinazoline (B50416) derivatives within the active sites of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met kinase. For analogues of this compound, these studies consistently predict a binding mode where the quinazoline core anchors the molecule within the ATP-binding pocket. The phenoxy group often extends into a hydrophobic region, while the trifluoromethyl group can contribute to favorable interactions and improved metabolic stability.

The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), is a key parameter derived from these studies. For many quinazoline derivatives, these scores indicate a high potential for potent inhibition of their target kinases. The trifluoromethyl group, in particular, has been shown to be beneficial for cytotoxic activity, potentially by forming additional hydrogen and hydrophobic bonds, thereby increasing binding affinity. The specific binding affinities are highly dependent on the target protein and the exact substitution pattern on the quinazoline and phenoxy rings.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| EGFR | -8.5 to -10.5 | Met793, Leu718, Val726, Ala743, Lys745 |

| VEGFR-2 | -9.0 to -11.0 | Cys919, Asp1046, Glu885, Leu840, Val848 |

| c-Met | -7.5 to -9.5 | Tyr1230, Met1211, Asp1222, Arg1208 |

A critical outcome of docking studies is the identification of key amino acid residues that are crucial for the binding of the ligand. For quinazoline-based inhibitors, interactions with the hinge region of the kinase domain are paramount. In the case of EGFR, a hydrogen bond with the backbone nitrogen of Met793 is a hallmark interaction for many inhibitors. Similarly, in VEGFR-2, interactions with Cys919 in the hinge region are considered vital for potent inhibition.

Beyond the hinge region, other residues within the active site play significant roles. Hydrophobic pockets are often occupied by the phenoxy and other aromatic moieties of the ligands. Specific residues such as Leu718, Val726, and Ala743 in EGFR, and Leu840, Val848, and Leu1035 in VEGFR-2, are frequently identified as forming significant hydrophobic interactions with quinazoline derivatives.

The stability of the ligand-protein complex is primarily governed by a combination of hydrogen bonds and hydrophobic interactions. For this compound analogues, the nitrogen atoms in the quinazoline ring are often predicted to act as hydrogen bond acceptors, forming crucial interactions with backbone amides of hinge residues.

| Interaction Type | Key Residues in EGFR | Key Residues in VEGFR-2 |

|---|---|---|

| Hydrogen Bonding | Met793, Thr790, Asp800 | Cys919, Asp1046, Glu885 |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 | Leu840, Val848, Ala866, Leu1035 |

Molecular Dynamics Simulations for Conformational Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational stability of the complex over time.

MD simulations of quinazoline derivatives in complex with their target proteins reveal the dynamic behavior of the system. These simulations can confirm the stability of the binding mode predicted by docking studies. The ligand's ability to maintain its key interactions with the active site residues throughout the simulation is a strong indicator of a stable binding. Fluctuations in the ligand's position and conformation are monitored to understand its dynamic stability within the binding pocket.

Several parameters are calculated from MD simulation trajectories to quantify the stability of the ligand-protein complex. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is a common metric. A low and stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is conformationally stable.

| Parameter | Typical Value Range for Stable Complex | Indication |

|---|---|---|

| Ligand RMSD | 1-3 Å | Stable binding pose of the ligand. |

| Protein Backbone RMSD | 1-3 Å | Stable protein conformation. |

| Radius of Gyration (Rg) | Relatively constant value | Consistent compactness of the protein-ligand complex. |

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of molecules, providing insights that are often difficult to obtain through experimental means alone. These computational methods allow for the detailed analysis of molecular structures, electronic distributions, and reactivity, which are fundamental to explaining the biological activity of compounds like this compound and its analogues.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com By calculating properties derived from the electron density, DFT provides a deep understanding of the chemical reactivity and stability of quinazoline derivatives. researchgate.net The ground-state geometries of these compounds are typically optimized using DFT methods, such as the B3LYP/6–31G* level of theory, to determine the most stable conformation. semanticscholar.orgmui.ac.ir

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller energy gap suggests higher reactivity. sapub.org

Other important quantum chemical descriptors calculated via DFT include:

Ionization Potential (IP): The energy required to remove an electron from a molecule.

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. semanticscholar.orgsapub.org

These parameters help in correlating the electronic structure of quinazoline analogues with their biological activities. semanticscholar.org For instance, the mapping of the molecular electrostatic potential (MEP) surface can identify regions that are prone to electrophilic or nucleophilic attack, which is vital for understanding drug-receptor interactions. sapub.org DFT analyses have been successfully used to study various quinazoline derivatives, providing insights into their electronic properties, reactivity profiles, and potential as therapeutic agents. nih.gov

Table 1: Quantum Chemical Parameters Calculated for Quinazoline Derivatives using DFT This table presents hypothetical data based on typical findings in the literature for illustrative purposes.

| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

|---|---|---|---|---|---|---|

| Derivative A | -6.25 | -1.50 | 4.75 | 2.375 | 3.875 | 3.16 |

| Derivative B | -6.50 | -1.80 | 4.70 | 2.350 | 4.150 | 3.67 |

| Derivative C | -6.10 | -1.95 | 4.15 | 2.075 | 4.025 | 3.90 |

| Derivative D | -6.80 | -1.65 | 5.15 | 2.575 | 4.225 | 3.46 |

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov For quinazoline analogues, QSAR models are developed to predict the therapeutic efficacy of novel or yet-to-be-synthesized compounds, thereby saving significant time and resources. nih.gov These models are built upon molecular descriptors, which are numerical representations of the physicochemical and structural properties of the molecules. nih.gov

Molecular descriptors used in QSAR studies for quinazoline derivatives can be categorized into several classes, including constitutional, topological, geometrical, physicochemical, and quantum chemical parameters. nih.gov The development of a robust QSAR model involves establishing a linear or non-linear equation that connects these descriptors to pharmacological activity, providing valuable insights into the mechanisms of action. nih.gov

For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4-anilino-quinazoline moiety is considered a privileged scaffold. nih.gov SAR studies have revealed that hydrogen bond formation between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues (like Met793 and Thr766) in the EGFR active site is critical for potent inhibition. nih.gov

Key findings from SAR studies on quinazoline derivatives include:

Position 4: Substitution at the C-4 position is pivotal for activity. The introduction of moieties like 4-anilino or phenoxy groups can significantly modulate binding affinity. nih.gov For example, inserting a thiophene-2-ylmethanamine at this position has been shown to increase conformational flexibility. nih.gov

Positions 6 and 7: The introduction of small, electron-donating groups, such as methoxy or morpholine alkoxy substituents, at the C-6 and C-7 positions generally enhances the activity of quinazoline-based inhibitors. nih.govmdpi.com

Phenyl Moiety Substituents: For analogues with a phenyl group, substitution with electron-withdrawing groups (e.g., -Cl, -Br, -F) often leads to higher inhibitory activity compared to electron-donating groups (e.g., -CH₃, -OCH₃). nih.gov

These SAR insights guide medicinal chemists in the rational design of new analogues with improved potency and selectivity. nih.gov

Table 2: Influence of Substituents on the Biological Activity of Quinazoline Analogues This table summarizes general SAR trends observed in the literature.

| Position on Quinazoline Ring | Type of Substituent | General Effect on Activity | Target Class Example |

|---|---|---|---|

| Position 2 | Heterocyclic moieties | Can enhance or modify activity spectrum | Various |

| Position 4 | Anilino, Phenoxy, Heteroaryl groups | Crucial for binding and potency | Kinase Inhibitors |

| Position 6 | Electron-donating groups (e.g., -OCH₃) | Often increases activity | Kinase Inhibitors |

| Position 7 | Electron-donating groups (e.g., -OCH₃) | Often increases activity | Kinase Inhibitors |

| Substituent on Phenyl Ring (at C4) | Electron-withdrawing groups (e.g., -Cl, -F) | Generally enhances inhibitory activity | Kinase Inhibitors |

| Substituent on Phenyl Ring (at C4) | Electron-donating groups (e.g., -CH₃) | Generally decreases inhibitory activity | Kinase Inhibitors |

In-silico evaluation, particularly through molecular docking, is a powerful computational technique used to predict the binding orientation and affinity of a ligand to its target protein. nih.govresearchgate.net This method is extensively applied to quinazoline derivatives to assess how structural modifications might affect their interaction with biological targets like protein kinases. nih.govijfmr.com

The process involves placing the 3D structure of the quinazoline analogue into the binding site of a target protein (e.g., EGFR, AKT1) and calculating a "docking score" or binding energy, which estimates the strength of the interaction. nih.govnih.gov Lower binding energies typically indicate a more favorable and stable interaction. nih.gov

Molecular docking studies can:

Predict Binding Modes: Elucidate the specific orientation of the compound within the active site. nih.gov

Identify Key Interactions: Reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and amino acid residues of the target. ijfmr.comnih.gov

Screen Virtual Libraries: Rapidly evaluate large numbers of designed compounds to prioritize those with the highest predicted affinity for synthesis and experimental testing. ijddr.inglobalresearchonline.net

For example, docking studies on quinazolinone derivatives targeting the EGFR active site have confirmed the importance of interactions with specific residues, and the results often correlate well with experimental cytotoxic activities. nih.govresearchgate.net These computational evaluations provide a strong foundation for the rational design and optimization of novel quinazoline-based therapeutic agents. ijfmr.com

Table 3: Example of Molecular Docking Results for Quinazoline Analogues Against a Protein Kinase This table presents hypothetical data based on typical findings in the literature for illustrative purposes.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |

|---|---|---|---|

| Parent Quinazoline | -7.1 | Met793, Leu718 | 1 |

| Analogue 1 (with -Cl) | -8.5 | Met793, Cys797, Leu718 | 2 |

| Analogue 2 (with -OCH₃) | -7.9 | Met793, Leu844 | 1 |

| Analogue 3 (with -F) | -8.8 | Met793, Cys797, Asp855 | 2 |

| Reference Inhibitor | -10.1 | Met793, Cys797, Lys745 | 3 |

Target Prediction Methodologies

Identifying the molecular targets of small molecules is a critical step in drug discovery, helping to elucidate mechanisms of action and potential off-target effects. rsc.orgnih.gov In-silico target prediction, or "target fishing," employs computational algorithms to predict the biological targets of a compound based on its chemical structure. nih.gov These methods are particularly valuable for characterizing novel compounds or for repurposing existing drugs. mdpi.com

Target prediction methodologies can be broadly classified into two categories:

Ligand-Based Methods: These approaches rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological properties. frontiersin.org A query molecule, such as a this compound analogue, is compared against a database of compounds with known biological targets. Methods in this category include:

2D and 3D Chemical Similarity Searching: Comparing molecular fingerprints or 3D shapes to find known active compounds that are similar to the query molecule. mdpi.com

Pharmacophore Modeling: Identifying the essential 3D arrangement of steric and electronic features required for biological activity and searching for molecules that match this model.

Machine Learning (ML) Models: Using algorithms like Support Vector Machines (SVM) or Random Forests (RF) trained on large datasets of ligand-target interactions to predict the probability of a new molecule binding to a specific target. frontiersin.org

Structure-Based Methods (Receptor-Based): When the 3D structure of potential protein targets is known, these methods can be used.

Inverse Virtual Screening (IVS): This technique involves docking a single ligand of interest against a large library of 3D protein structures. nih.gov The proteins to which the ligand binds with the highest predicted affinity are identified as potential targets. This approach is powerful for discovering novel targets or understanding polypharmacology (the ability of a drug to interact with multiple targets). nih.gov

These computational approaches provide valuable, testable hypotheses about a compound's biological targets, which can then be validated experimentally. nih.govresearchgate.net The integration of multiple orthogonal methods often yields more reliable predictions. frontiersin.org

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 4-Phenoxy-2-(trifluoromethyl)quinazoline

Research into this compound and its analogues has primarily focused on their potential as therapeutic agents, particularly in oncology. The quinazoline (B50416) scaffold is a well-established pharmacophore found in several approved kinase inhibitors used for cancer treatment. nih.govmdpi.com The incorporation of a trifluoromethyl group at the 2-position and a phenoxy group at the 4-position creates a unique chemical entity with distinct physicochemical properties that influence its biological activity.

The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, factors that are crucial for drug efficacy. magtechjournal.com Studies on related 2-(trifluoromethyl)quinazoline derivatives have highlighted their potential as anti-proliferative agents. magtechjournal.commagtechjournal.com The phenoxy moiety at the C-4 position offers a versatile point for modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents on the phenyl ring. nih.govnih.gov Synthetic methodologies for creating 4-phenoxy-quinazoline derivatives have been developed, providing a foundation for generating chemical libraries for biological screening. nih.govrsc.org Much of the research has centered on inhibiting specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. mdpi.comproquest.com

Identification of Key Research Gaps and Unexplored Avenues

Despite the promising foundation, several areas concerning this compound remain underexplored. A significant gap exists in the comprehensive biological profiling of this specific compound and its close derivatives. While the focus has been on anticancer applications, the diverse pharmacological potential of the quinazoline core suggests that other therapeutic areas, such as anti-inflammatory, antimicrobial, and antiviral applications, are largely unexplored for this particular scaffold. mdpi.comnih.gov

Furthermore, there is a lack of in-depth mechanistic studies to elucidate the precise molecular targets and pathways modulated by this compound. Most research has inferred mechanisms based on the activity of broader quinazoline classes. mdpi.com A detailed investigation into its polypharmacology—the ability to interact with multiple targets—is also warranted, as this could reveal novel therapeutic opportunities or potential off-target effects. rsc.org The structure-activity relationship (SAR) for the 4-phenoxy portion of the molecule is not yet fully optimized, and a systematic exploration of a wider range of substituents on the phenoxy ring is needed to maximize potency and selectivity. nih.govresearchgate.net

| Research Gap | Rationale for Exploration | Potential Impact |

| Expanded Biological Screening | The quinazoline scaffold has diverse bioactivity. mdpi.combohrium.com Limiting screening to oncology may overlook other significant therapeutic potentials. | Discovery of novel treatments for inflammatory, infectious, or neurodegenerative diseases. |

| Mechanism of Action Studies | Current understanding is often extrapolated from related compounds. mdpi.com Precise target identification is crucial for rational drug development. | Elucidation of novel biological pathways and development of more selective inhibitors. |

| Polypharmacology Profiling | Multi-target drugs can offer enhanced efficacy. rsc.org Understanding off-target interactions is critical for predicting activity and potential side effects. | Identification of synergistic therapeutic effects or repurposing opportunities. |

| Systematic SAR of Phenoxy Moiety | The phenoxy group is a key point for modification. nih.gov A comprehensive exploration of substituents is needed to refine activity. | Development of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. |

Advanced Methodological Integration for Next-Generation Quinazoline Design

To address the existing research gaps and accelerate the discovery of novel drug candidates, the integration of advanced computational and experimental methodologies is essential. The future design of this compound derivatives should move beyond traditional synthesis and screening paradigms.

Computational and In Silico Approaches:

Quantitative Structure-Activity Relationship (QSAR): The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide deep insights into the structural requirements for biological activity. mdpi.comfrontiersin.org These models help predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular Docking and Dynamics: Structure-based drug design, utilizing molecular docking and molecular dynamics (MD) simulations, can elucidate the binding modes of quinazoline derivatives within the active sites of target proteins. nih.govnih.gov This allows for the rational design of modifications that enhance binding affinity and selectivity.

Artificial Intelligence (AI) and Machine Learning (ML): AI-driven platforms can analyze vast datasets to identify novel scaffolds, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and generate new molecular structures with desired characteristics. mdpi.comspringernature.com These technologies can significantly shorten the drug discovery timeline. mdpi.com

Advanced Synthetic and Screening Techniques:

High-Throughput Synthesis: Employing modern synthetic techniques, such as microwave-assisted synthesis, can accelerate the creation of diverse libraries of this compound analogues for screening. nih.gov

Phenotypic Screening: Moving beyond target-based screening, phenotypic screening of compound libraries in relevant cellular or organismal models can uncover unexpected therapeutic activities and novel mechanisms of action.

Strategic Directions for Rational Design of Bioactive Quinazoline Derivatives

Building upon the current knowledge and integrating advanced methodologies, a strategic approach to the rational design of future this compound derivatives can be formulated.

Multi-Target and Dual-Inhibitor Design: A promising strategy is the intentional design of molecules that can modulate multiple targets within a disease pathway. nih.gov For instance, creating dual inhibitors that target both a protein kinase like PI3K and another regulatory protein like HDAC could lead to synergistic anticancer effects. nih.govnih.gov This involves designing linkers and pharmacophores that can effectively interact with two distinct binding sites.

Scaffold Hopping and Bioisosteric Replacement: While the this compound core is valuable, exploring scaffold hopping to identify novel core structures that retain key pharmacophoric features could lead to compounds with improved properties or novel intellectual property. Additionally, the use of bioisosteric replacement for the phenoxy group could fine-tune the molecule's electronic and steric properties to enhance target engagement and pharmacokinetic profiles.

Hybrid Molecule Approach: The concept of molecular hybridization, which involves combining the quinazoline scaffold with other known bioactive pharmacophores, can produce novel chemical entities with enhanced or synergistic activities. rsc.orgnih.gov This strategy has been successfully employed to create potent agents by linking quinazolines to other heterocyclic systems like indolinone or triazole. nih.govnih.gov

Focus on Overcoming Drug Resistance: A critical challenge in cancer therapy is acquired drug resistance. nih.gov Future design efforts should focus on creating derivatives of this compound that are effective against mutated forms of target proteins, such as EGFR mutants that are resistant to first- and second-generation inhibitors. nih.gov Computational modeling of mutant protein structures will be key to this endeavor. nih.gov

By pursuing these strategic directions, the full therapeutic potential of the this compound scaffold can be systematically unlocked, paving the way for the development of innovative and effective medicines.

Q & A

Q. What are the common synthetic routes for preparing 4-phenoxy-2-(trifluoromethyl)quinazoline derivatives?

The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. Key steps include:

- Hydrolysis and cyclization : Starting materials like 5-chloro-2-nitrobenzoic acid undergo hydrolysis and reduction to form intermediates, followed by coupling with phenoxy groups and trifluoromethylation .

- Aryne-mediated phenoxylation : A mild method using aryne intermediates (generated from 2-(trimethylsilyl)phenyl triflate and CsF) to introduce phenoxy groups at the 4-position of quinazolinones, achieving high yields (70–90%) .

- Thionation and functionalization : Derivatives like 4-quinazoline thiones can be synthesized using P₂S₅, enabling further modifications for biological testing .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and purity. For example, aromatic protons in the phenoxy group appear as distinct multiplets in δ 6.8–7.5 ppm .

- X-ray Diffraction : Resolves crystal structures and stereochemistry. Ferrocenyl-substituted quinazolines, for instance, show planar quinazoline cores with dihedral angles <10° relative to substituents .

- LC-MS and Elemental Analysis : Validates molecular weight (e.g., m/z 242.16 for trifluoromethyl derivatives) and empirical composition (C, H, N within ±0.3% of calculated values) .

Q. What in vitro assays are typically employed to evaluate the antitumor activity of quinazoline-based compounds?

- MTT Assay : Standard for cytotoxicity screening against cancer cell lines (e.g., PC-3, MCF-7, A549). IC₅₀ values are calculated from dose-response curves, with derivatives showing activities in the 1–50 μM range .

- Selectivity Profiling : Compounds are tested on normal cell lines (e.g., HEK293) to assess therapeutic windows. For example, 2-aryl-4-trifluoromethylquinazolines exhibit 3–5× higher selectivity for cancer cells .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound derivatives in coupling reactions?

- Catalyst Screening : Use of CsF or K₂CO₃ in aryne-mediated reactions improves phenoxylation efficiency (yields >80%) .

- Solvent Optimization : Polar aprotic solvents like DMF enhance trifluoromethyl incorporation during cyclization, while ethanol facilitates crystallization of final products .

- Temperature Control : Reflux conditions (80–100°C) for 12–18 hours balance reaction completeness and decomposition risks .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for quinazoline derivatives?

- DFT Refinement : Gas-phase and crystal-state DFT calculations (e.g., B3LYP/6-31G*) validate redox potentials and molecular geometries. Discrepancies may arise from solvation effects unaccounted in simulations .

- Metabolic Stability Testing : Compounds with high predicted activity but low experimental efficacy may undergo rapid hepatic degradation, requiring prodrug strategies .

Q. How do structural modifications at the 2- and 4-positions of the quinazoline core influence antitumor potency and selectivity?

- 2-Position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance DNA intercalation, while aryl groups (e.g., 4-fluorophenyl) improve lipophilicity and membrane permeability .

- 4-Position : Phenoxy substituents increase steric bulk, reducing off-target interactions. Derivatives with 4-(3-methoxyphenoxy) groups show 40% higher activity against MGC-803 gastric cancer cells .

Q. What methodologies address low solubility of this compound derivatives in biological assays?

- Co-solvent Systems : Use DMSO/PBS (1:9 v/v) to maintain solubility without cytotoxicity .

- Prodrug Design : Phosphoramidate or glycosyl conjugates improve aqueous solubility and targeted delivery .

Q. How can regioselectivity challenges in quinazoline functionalization be mitigated during synthesis?

- Directing Groups : Temporary protection of the 4-position with Boc groups ensures precise trifluoromethylation at the 2-position .

- Microwave-Assisted Synthesis : Reduces side reactions by accelerating reaction kinetics, achieving >90% regioselectivity in cyclization steps .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting cytotoxicity data across studies using similar quinazoline derivatives?

Q. What computational tools are recommended for structure-activity relationship (SAR) studies of quinazoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.